Dehydroabietylamine

Catalog No.
S532711
CAS No.
1446-61-3
M.F
C20H31N
M. Wt
285.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dehydroabietylamine

CAS Number

1446-61-3

Product Name

Dehydroabietylamine

IUPAC Name

[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanamine

Molecular Formula

C20H31N

Molecular Weight

285.5 g/mol

InChI

InChI=1S/C20H31N/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h6,8,12,14,18H,5,7,9-11,13,21H2,1-4H3/t18-,19-,20+/m0/s1

InChI Key

JVVXZOOGOGPDRZ-SLFFLAALSA-N

SMILES

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C

Synonyms

(1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-Octahydro-1,4a-dimethyl-7-(1-methylethyl-1-phenanthrenemethanamine); 13-Isopropyl-podocarpa-8,11,13-trien-15-amine;(+)-Dehydroabietylamine; NSC 2955; Leelamine;

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C

Isomeric SMILES

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)CN)C

Leelamine, also known as dehydroabietylamine, is a naturally occurring compound found in pine bark trees []. It has garnered significant interest in the scientific research community due to its potential applications in various fields, particularly in cancer research.

Antitumor effects

Leelamine has been shown to exhibit promising antitumor effects in various preclinical studies. These studies suggest that leelamine can:

  • Inhibit cancer cell proliferation and induce apoptosis (programmed cell death): Studies have observed that leelamine can decrease the proliferation of various cancer cell lines, including melanoma, breast, and leukemia cells [, ]. Additionally, leelamine has been found to trigger apoptosis in these cells by activating specific cell death pathways [, ].
  • Suppress tumor growth: Preclinical studies using xenograft models (where human cancer cells are implanted into mice) have shown that leelamine can effectively suppress tumor growth without causing significant systemic toxicity [, ].

The specific mechanisms by which leelamine exerts its antitumor effects are still under investigation, but research suggests that it may involve:

  • Disruption of cholesterol transport: Leelamine may interfere with the transport of cholesterol within cancer cells, leading to their dysfunction and death [].
  • Inhibition of signaling pathways: Leelamine has been shown to inhibit various signaling pathways crucial for cancer cell growth and survival, such as the PI3K/Akt, MAPK, and STAT3 pathways [, ].
  • Induction of reactive oxygen species (ROS) production: Leelamine may cause the generation of ROS within cancer cells, leading to oxidative stress and cell death [].

Dehydroabietylamine is an organic compound with the chemical formula C20H31N. It is derived from dehydroabietic acid, a natural resin acid predominantly found in pine tree resins. This compound features a bicyclic structure typical of abietane-type diterpenes, which contributes to its unique properties and biological activities. Dehydroabietylamine is recognized for its potential applications in pharmaceuticals and material sciences due to its biological activity and ability to form derivatives with enhanced properties.

  • Anticancer activity: Leelamine exhibits antitumor properties by accumulating in acidic lysosomes within cancer cells, disrupting intracellular cholesterol transport, autophagy (cell recycling), and endocytosis (cellular uptake), ultimately leading to cell death []. This mechanism appears independent of its weak affinity for cannabinoid receptors (CB1 and CB2) [].
  • Antifungal activity: Leelamine shows antifungal activity against Botrytis cinerea, a plant pathogenic fungus, but the exact mechanism remains under investigation [].
  • Antidiabetic potential: Studies suggest leelamine might improve blood sugar control in diabetic mice. However, the underlying mechanism requires further exploration [].
, leading to the formation of diverse derivatives. Notable reactions include:

  • Ugi Reaction: This four-component reaction can be used to synthesize cytotoxic derivatives of dehydroabietylamine, enhancing its therapeutic potential .
  • Palladium-Catalyzed C(sp3)–H Activation: This method facilitates the creation of C-19-arylated derivatives, which have shown antibacterial properties .
  • Reactions with Isocyanides and Formaldehyde: These reactions yield varying products, indicating the versatility of dehydroabietylamine in synthetic organic chemistry .

Dehydroabietylamine exhibits significant biological activities, particularly in the realm of antimicrobial and anticancer research. Studies have demonstrated that certain derivatives possess notable cytotoxicity against cancer cell lines, making them candidates for further pharmacological development . Additionally, some derivatives have been identified as having antibacterial properties, which could be beneficial in addressing antibiotic resistance .

The synthesis of dehydroabietylamine typically involves several methods:

  • Direct Amination: This process involves the reaction of dehydroabietic acid with ammonia or amines under specific conditions to yield dehydroabietylamine.
  • Modification of Existing Derivatives: Various synthetic pathways can modify the amino group or other functional groups on dehydroabietylamine to enhance its biological activity and create new compounds with desired properties .
  • Ultrasound-Assisted Synthesis: Utilizing ultrasound waves can facilitate reactions involving dehydroabietylamine, improving yields and reducing reaction times .

Dehydroabietylamine has several applications across different fields:

  • Pharmaceuticals: Its derivatives are being explored for their potential as anticancer and antibacterial agents.
  • Material Sciences: The compound's unique chemical structure allows it to be used in creating resins and polymers with specific properties.
  • Agricultural Chemistry: Some studies suggest potential applications in agrochemicals due to its biological activity against pests and pathogens.

Research on dehydroabietylamine's interactions with biological systems has revealed its role as an aryl hydrocarbon receptor (AhR) ligand. This interaction suggests that it may influence various biological processes related to xenobiotic metabolism and immune responses . Furthermore, ongoing studies aim to elucidate the mechanisms through which dehydroabietylamine and its derivatives exert their biological effects.

Several compounds share structural similarities with dehydroabietylamine, each exhibiting unique properties:

Compound NameStructure TypeNotable Properties
Abietic AcidDiterpeneAntimicrobial activity; used in resins
Dehydroabietic AcidDiterpenePrecursor for various synthetic derivatives
Isopimaric AcidDiterpeneAnti-inflammatory properties
7-Oxabicyclo[4.1.0]heptaneBicyclic CompoundPotential use in organic synthesis

Dehydroabietylamine stands out due to its amino group, which allows for further modifications leading to a diverse range of biological activities not typically found in other similar compounds.

Dehydroabietylamine’s biological activity encompasses a broad range of antibacterial and antifungal effects, making it a compound of considerable interest in both clinical and agricultural contexts. Its unique chemical structure enables interactions with various microbial targets, leading to cell death or growth inhibition. This section is organized into three subsections, each addressing a critical aspect of dehydroabietylamine’s antimicrobial and antifungal potential: antibacterial mechanisms and spectrum, antifungal activity and pathogen targets, and material-based antimicrobial strategies.

Antibacterial Mechanisms and Spectrum

Molecular Mechanisms of Antibacterial Action

The antibacterial activity of dehydroabietylamine has been substantiated through both in vitro and in silico studies. Mechanistically, dehydroabietylamine and its derivatives exert antibacterial effects primarily by targeting essential bacterial enzymes and disrupting key cellular processes. One prominent mechanism involves the inhibition of bacterial DNA topoisomerases, specifically DNA topoisomerase II and topoisomerase IV. These enzymes are critical for DNA replication, transcription, and cell division, and their inhibition leads to the cessation of bacterial proliferation and ultimately cell death [1]. Molecular docking studies have demonstrated that certain C-19-arylated derivatives of dehydroabietylamine, such as compound 4a, bind effectively to the active sites of these enzymes, establishing stable interactions with amino acid residues that are essential for enzymatic function [1].

In addition to enzyme inhibition, dehydroabietylamine has been shown to interact with bacterial cell wall biosynthesis pathways. For example, in silico modeling has revealed high-affinity binding between dehydroabietylamine and glucosamine-6-phosphate synthase, an enzyme pivotal for the synthesis of peptidoglycan, a major component of the bacterial cell wall [2] [5]. By inhibiting this enzyme, dehydroabietylamine compromises cell wall integrity, rendering bacteria more susceptible to osmotic stress and lysis.

Spectrum of Antibacterial Activity

Dehydroabietylamine exhibits a broad antibacterial spectrum, with activity against both Gram-positive and Gram-negative bacteria. Recent studies have reported significant inhibitory effects against clinically relevant pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for dehydroabietylamine against Staphylococcus aureus and Pseudomonas aeruginosa were determined to be 12.5 micrograms per milliliter and 6.25 micrograms per milliliter, respectively, using the micro-broth dilution method [2] [5]. These values indicate a potent antibacterial effect, particularly against Pseudomonas aeruginosa, a pathogen notorious for its resistance to conventional antibiotics.

Furthermore, the antibacterial activity of dehydroabietylamine is not limited to these two species. A series of C-19-arylated derivatives synthesized via palladium-catalyzed C(sp3)–H activation reactions were evaluated for their activity against Escherichia coli, a model Gram-negative bacterium. Five analogues (3b, 3d, 3h, 3n, and 4a) demonstrated measurable antibacterial activity, with compound 4a exhibiting the most pronounced effect [1]. These findings underscore the versatility of dehydroabietylamine’s antibacterial spectrum and its potential as a scaffold for the development of new antibacterial agents.

Data Table: Antibacterial Activity of Dehydroabietylamine and Derivatives

CompoundTarget OrganismMIC (μg/mL)Mechanism of ActionReference
DehydroabietylamineStaphylococcus aureus12.5Inhibition of glucosamine-6-phosphate synthase [2] [5]
DehydroabietylaminePseudomonas aeruginosa6.25Inhibition of glucosamine-6-phosphate synthase [2] [5]
3bEscherichia coliNot specifiedDNA topoisomerase inhibition [1]
3dEscherichia coliNot specifiedDNA topoisomerase inhibition [1]
3hEscherichia coliNot specifiedDNA topoisomerase inhibition [1]
3nEscherichia coliNot specifiedDNA topoisomerase inhibition [1]
4aEscherichia coliNot specifiedDNA topoisomerase II and IV inhibition [1]

This table highlights the range of bacterial species affected by dehydroabietylamine and its derivatives, as well as the primary mechanisms underlying their antibacterial effects.

Comparative Analysis and Research Findings

The antibacterial potency of dehydroabietylamine compares favorably with other plant-derived antimicrobial agents. Its dual mechanism of action—targeting both DNA replication and cell wall biosynthesis—confers a multi-pronged attack on bacterial cells, reducing the likelihood of resistance development. Molecular docking studies further corroborate these findings, revealing strong binding affinities between dehydroabietylamine and its target enzymes, which translates into effective inhibition in vitro [1] [2] [5].

Recent research has also explored the structure-activity relationships of dehydroabietylamine derivatives. Modifications at the C-19 position, particularly arylation, have been shown to enhance antibacterial activity, suggesting that chemical optimization can further improve the efficacy of this compound class [1]. These insights pave the way for the rational design of next-generation antibacterial agents based on the dehydroabietylamine scaffold.

Antifungal Activity and Pathogen Targets

Spectrum of Antifungal Activity

Dehydroabietylamine and its closely related analogues, such as dehydroabietic acid, have demonstrated significant antifungal activity against a variety of phytopathogenic fungi. In vitro assays have shown that dehydroabietylamine derivatives inhibit the growth of several agriculturally important fungal pathogens, including Alternaria alternata, Botrytis cinerea, Valsa mali, Pestalotiopsis neglecta, Fusarium species, and Rhizoctonia solani [1] [3]. These pathogens are responsible for substantial crop losses worldwide, underscoring the potential utility of dehydroabietylamine-based fungicides in agriculture.

Mechanisms of Antifungal Action

The antifungal mechanisms of dehydroabietylamine are multifaceted, involving both direct and indirect effects on fungal cells. One key mode of action is the disruption of fungal cell membrane integrity. For instance, compound 4c, a dehydroabietylamine derivative, has been shown to alter the morphology of Rhizoctonia solani mycelia and increase cell membrane permeability, leading to leakage of intracellular contents and cell death [1]. This membranotropic effect is consistent with the amphiphilic nature of dehydroabietylamine, which enables it to insert into and destabilize lipid bilayers.

In addition to membrane disruption, dehydroabietylamine and its analogues inhibit the activity of fungal antioxidant enzymes such as superoxide dismutase, catalase, and peroxidase. This inhibition results in the accumulation of reactive oxygen species within fungal cells, causing oxidative stress and impairing cellular function [3]. Furthermore, dehydroabietylamine reduces the activity of cell-wall-degrading enzymes, including endoglucanase, polygalacturonase, and pectin lyase, thereby diminishing the ability of fungi to invade host tissues [3]. Gene expression analyses have confirmed that treatment with dehydroabietylamine downregulates the expression of genes encoding these enzymes, further substantiating its antifungal mechanism.

Data Table: Antifungal Activity of Dehydroabietylamine and Derivatives

CompoundTarget Fungal SpeciesObserved EffectMechanism of ActionReference
DehydroabietylamineRhizoctonia solaniDisrupted mycelial morphology, increased permeabilityMembrane disruption [1]
Dehydroabietic acidAlternaria alternataInhibited mycelial growth, reduced enzyme activityInhibition of antioxidant and cell-wall-degrading enzymes [3]
Dehydroabietic acidBotrytis cinereaInhibited mycelial growthEnzyme inhibition, oxidative stress [3]
Dehydroabietic acidValsa maliInhibited mycelial growthEnzyme inhibition, oxidative stress [3]
Dehydroabietic acidPestalotiopsis neglectaInhibited mycelial growthEnzyme inhibition, oxidative stress [3]
Dehydroabietic acidFusarium speciesInhibited mycelial growthEnzyme inhibition, oxidative stress [3]

This table summarizes the antifungal spectrum of dehydroabietylamine and its derivatives, highlighting the diversity of affected pathogens and the complexity of their mechanisms of action.

Research Findings on Pathogen Targets

The broad antifungal activity of dehydroabietylamine is particularly notable for its impact on plant pathogenic fungi. By inhibiting both antioxidant defense systems and cell-wall-degrading enzymes, dehydroabietylamine not only kills fungal cells but also impedes their ability to infect host plants [3]. These dual effects make dehydroabietylamine an attractive candidate for the development of plant-derived fungicides with reduced environmental impact.

Moreover, the fungicidal activity of dehydroabietylamine is supported by gene expression studies. Treatment with dehydroabietylamine leads to the downregulation of genes encoding superoxide dismutase, peroxidase, catalase, pectin lyase, and polygalacturonase in Alternaria alternata, correlating with decreased enzyme activity and impaired pathogenicity [3]. These molecular insights provide a robust foundation for understanding the antifungal efficacy of dehydroabietylamine and guiding future research into its optimization.

Material-Based Antimicrobial Strategies

Integration of Dehydroabietylamine into Antimicrobial Materials

Beyond its direct use as an antimicrobial agent, dehydroabietylamine has been incorporated into various materials to impart long-lasting antimicrobial properties. Its chemical stability, solubility in organic solvents, and amphiphilic nature make it suitable for integration into polymers, coatings, and industrial formulations [4]. For example, dehydroabietylamine is used as an additive in electronic solder pastes, detergents for water treatment, and disinfection agents for industrial cleaning, where its antimicrobial activity contributes to the reduction of microbial contamination [4].

In the context of material science, dehydroabietylamine’s ability to disrupt microbial membranes is leveraged to create surfaces that are inhospitable to bacteria and fungi. When incorporated into coatings or films, dehydroabietylamine can provide a persistent antimicrobial barrier, reducing the risk of biofilm formation and surface-associated infections. This approach is particularly valuable in healthcare, food processing, and water treatment applications, where microbial contamination poses significant risks.

Data Table: Material-Based Applications of Dehydroabietylamine

Application ContextMaterial TypeAntimicrobial FunctionReference
Electronic solder pastesPolymer additiveInhibits bacterial and fungal contamination [4]
Water treatment detergentsSurfactant/dispersantReduces microbial load in treated water [4]
Industrial cleaning agentsDisinfection additiveControls bacterial and fungal growth [4]
Petroleum pipeline preservativeCoating agentPrevents biofouling and microbial corrosion [4]
Pigment formulationsAdditiveInhibits microbial degradation of pigments [4]

This table illustrates the diverse material-based applications of dehydroabietylamine, emphasizing its role in enhancing the antimicrobial performance of various industrial products.

Research Findings on Material Efficacy

The efficacy of dehydroabietylamine in material-based applications is supported by both laboratory and field studies. For instance, coatings containing dehydroabietylamine have demonstrated prolonged resistance to microbial colonization, maintaining their antimicrobial properties over extended periods [4]. The compound’s surface-active properties facilitate its uniform distribution within polymer matrices, ensuring consistent antimicrobial coverage.

Furthermore, the use of dehydroabietylamine as a preservative in petroleum pipelines has been shown to prevent the growth of bacteria, mildew, and mollusks, thereby reducing the incidence of biofouling and microbial-induced corrosion [4]. These findings highlight the practical benefits of incorporating dehydroabietylamine into materials that are exposed to challenging microbial environments.

Comparative Analysis with Other Material-Based Antimicrobials

Compared to traditional antimicrobial agents used in materials, dehydroabietylamine offers several advantages. Its natural origin and low environmental persistence make it an attractive alternative to synthetic biocides, which are often associated with toxicity and environmental accumulation. Additionally, the broad-spectrum activity of dehydroabietylamine ensures effectiveness against a wide range of microbial contaminants, reducing the need for multiple additives.

Recent advances in material science have focused on optimizing the release profiles of dehydroabietylamine from polymer matrices, balancing immediate antimicrobial action with sustained efficacy. These innovations are expected to further enhance the utility of dehydroabietylamine in material-based antimicrobial strategies.

Physical Description

Other Solid
Pale yellow viscous liquid; [HSDB]

Color/Form

PALE YELLOW VISCOUS LIQUID /TECHNICAL GRADE/

XLogP3

5.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

285.245649993 g/mol

Monoisotopic Mass

285.245649993 g/mol

Heavy Atom Count

21

Density

1.5460 at 20 °C /technical grade/

Appearance

Assay:≥98%A solution in ethanol

Melting Point

317.65 deg K

UNII

33289O147P

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 7 of 49 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 42 of 49 companies with hazard statement code(s):;
H315 (97.62%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.0000042 [mmHg]
4.2X10-6 mm Hg

Pictograms

Irritant

Irritant

Other CAS

1446-61-3

Wikipedia

Leelamine

Methods of Manufacturing

A ROSIN-DERIVED COMPD. SEE ABIETIC ACID. ROSIN, PINE RESIN; TALL OIL. /PURIFIED BY/ CRYSTALLIZATION. /ABIETIC ACID/

General Manufacturing Information

Printing and Related Support Activities
Printing Ink Manufacturing
1-Phenanthrenemethanamine, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R,4aS,10aR)-: ACTIVE
A MIXT OF BUTYLTIN CHLORIDE, DEHYDROABIETYLAMINE, PENTACHLOROPHENOL, POLY(VINYL CHLORIDE) RESIN PAINT, & ETHYL ACETATE & SEVERAL SIMILAR FORMULATIONS WERE EFFECTIVE FOR PREVENTING RAT DAMAGE OF INSULATED CABLE. WEATHERING FOR 5 YR DID NOT REDUCE THE EFFECT.
TOPICAL COMPOSITION CONTAINING 1-10% DEHYDROABIETYLAMINE ACETATE, DEHYDROABIETYLAMINE, OR DEHYDROABIETYLAMINE-ETHYLENE OXIDE ADDUCT PROVIDED A NONIRRITANT, WASHING-RESISTANT COATING THROUGH WHICH THE INFECTIVE CERCARIAE OF SCHISTOSOMA DO NOT PASS READILY. THUS, A 99-100% PROTECTION AGAINST S JAPONICUM PENETRATION WAS AFFORDED THROUGH PRIOR APPLICATION OF 2.5-5% DEHYDROABIETYLAMINE SOLN ON SHAVED BELLIES OF MICE.
SOLN OF AMINE D (DEHYDROABIETYLAMINE; 70%) IN ETHANOL OR BENZYL ALC, WHEN SPRAYED ON OIL SLICK TO A CONCN OF ABOUT 10% & THEN TREATED WITH CARBON DIOXIDE TO FORM THE CARBAMATE, PROVIDES EXCELLENT GELATION OF THE OIL. A FIELD TEST INDICATED THAT THIS SYSTEM IS VERY ADVANTAGEOUS IN RECOVERY OF OIL SLICKS, IN TERMS OF EASE OF PICKUP. THE TOXICITY OF AMINE D IS OF VERY LOW ORDER, COMPARABLE TO THAT OF OIL SLICK ITSELF; FOR WATER DEPTHS OF GREATER THAN 2 FT, THE TOXICITY IS NEGLIGIBLE.

Dates

Modify: 2023-08-15

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